4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl is a complex organic compound belonging to the class of imidazoquinolines. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. The specific structural features of this compound suggest potential applications in pharmacology and biochemistry.
The compound can be synthesized through various chemical methods, often involving the modification of existing quinoline derivatives. Research indicates that imidazoquinolines have been extensively studied for their roles as kinase inhibitors and immune modulators, with significant interest in their synthesis and biological evaluation .
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl can be classified under:
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one derivatives typically involves multi-step organic reactions. A common approach includes:
One effective synthetic route involves a six-step process that includes:
The molecular structure of 4H-Imidazo(4,5-c)quinolin-4-one features:
The chemical formula can be represented as , with a molecular weight of approximately 218.26 g/mol. The compound's structure can be elucidated using techniques such as NMR spectroscopy and mass spectrometry.
The compound can participate in various chemical reactions typical for imidazoquinolines:
Reactions involving this compound often require careful control of reaction conditions (temperature, pH) to ensure high yields and purity. For example, microwave-assisted synthesis has been shown to enhance yields significantly compared to traditional methods .
The mechanism of action for compounds like 4H-Imidazo(4,5-c)quinolin-4-one typically involves:
Studies have demonstrated that imidazoquinolines can act as dual inhibitors of phosphoinositide 3-kinase/mammalian target of rapamycin pathways, influencing cellular growth and survival .
Relevant analyses include melting point determination and spectral studies (NMR, IR) to confirm structural integrity.
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl has several potential applications:
The ongoing research into its biological properties suggests promising avenues for drug development targeting various diseases .
The 5-butyl-1-methyl derivative of 4H-imidazo[4,5-c]quinolin-4-one binds to an extrahelical allosteric pocket on the A3 adenosine receptor (A3AR). This pocket is distinct from the orthosteric site and spans transmembrane domain 1 (TMD1), TMD7, and Helix 8 (H8) [5]. Key residues forming this site include Y2847.55 (TMD7) and Y2938.54 (H8), which create an "aromatic cage" for ligand stabilization. The planar imidazoquinolinone core aligns parallel to the membrane bilayer, enabling π-π stacking with tyrosine side chains. Hydrophobic subpockets accommodate the N-1-methyl and C-5-butyl groups, while the 7-chloro substituent (when present) enhances lipid-facing interactions [4] [5].
Table 1: Key Residues in the A3AR Allosteric Binding Pocket
Residue | Domain | Interaction Type | Role in Ligand Binding |
---|---|---|---|
Y2847.55 | TMD7 | π-π stacking | Stabilizes quinolinone core |
Y2938.54 | Helix 8 | π-π stacking | Forms aromatic cage with Y284 |
G2911.49 | TMD1 | H-bonding | Binds N-1 amine of heterocycle |
F2396.44 | TMD6 | Hydrophobic | Anchors alkyl substituents |
This compound acts as a positive allosteric modulator (PAM) for A3AR, enhancing receptor affinity and efficacy for endogenous adenosine. It selectively amplifies Gi-protein signaling, leading to inhibition of adenylyl cyclase and reduced cytosolic cAMP levels. Functional assays show 50–100-fold potentiation of agonist effects without intrinsic receptor activation [5] [9]. The modulation occurs via stabilization of active-state receptor conformations that favor Gi coupling over β-arrestin recruitment, aligning with its lipid-facing binding orientation [5].
The allosteric site is topographically segregated from the orthosteric pocket:
Binding is driven by favorable entropy from hydrophobic interactions (e.g., burial of the butyl chain and chloro substituent in lipid-facing pockets), compensating for moderate enthalpy contributions. Kinetic assays reveal:
Human A3AR exhibits higher sensitivity to this PAM than rodent homologs due to sequence divergence in H8 and TMD7. Key differences include:
The compound exhibits marked bias toward Gi-protein activation over β-arrestin recruitment. Bias factors calculated from BRET and cAMP assays reveal:
Table 2: Bias Signaling Profile of 5-Butyl-1-Methyl Imidazoquinolinone
Signaling Pathway | EC50 (nM) | Emax (%) | Bias Factor |
---|---|---|---|
Gi (cAMP inhibition) | 110 ± 15 | 95 ± 4 | 1,000 |
β-arrestin recruitment | >10,000 | 8 ± 2 | 1 |
Bias factor normalized to β-arrestin pathway [5] [9].
The PAM enhances adenosine potency by lowering agonist EC50 50–100-fold in cell-based assays. Schild analysis shows α-values (cooperativity factor) of 15–30, indicating strong positive binding cooperativity. This synergy arises from allosterically induced tightening of the orthosteric pocket, which increases adenosine residence time [5]. Notably, the modulator’s efficacy is maximal at physiological adenosine concentrations (100–300 nM), supporting its role in site- and time-specific receptor activation [5].
Molecular docking and dynamics simulations predict:
Table 3: Computational vs. Experimental Validation of Key Interactions
Interaction | Predicted ΔG (kcal/mol) | Experimental ΔΔG (Y→F mutant) |
---|---|---|
π-π stacking (Y284) | −3.8 | −2.9 (Y284F) |
π-π stacking (Y293) | −4.1 | −4.5 (Y293F) |
H-bond (G291 backbone) | −1.5 | −1.2 (G291A) |
Hydrophobic (butyl chain) | −2.3 | Not quantified |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0